![molecular formula C20H17Cl2N3O3 B2771398 (4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one CAS No. 1025673-99-7](/img/structure/B2771398.png)
(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one
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Overview
Description
(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one is a useful research compound. Its molecular formula is C20H17Cl2N3O3 and its molecular weight is 418.27. The purity is usually 95%.
BenchChem offers high-quality (4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anti-inflammatory Activity : Researchers have explored the anti-inflammatory potential of this compound due to its structural resemblance to nonsteroidal anti-inflammatory drugs (NSAIDs). It may inhibit pro-inflammatory enzymes and cytokines, making it a candidate for drug development .
- Anticancer Properties : The nitrophenyl group in the molecule suggests potential anticancer activity. Investigations into its effects on cancer cell lines and tumor growth inhibition are ongoing .
- Photocatalysis : The pyrazolone moiety can act as a photocatalyst, participating in photochemical reactions. Researchers have studied its ability to drive organic transformations under light irradiation .
- Metal Complexes : The ligand properties of this compound make it suitable for coordinating with transition metals. Metal complexes derived from it could find applications in catalysis and materials synthesis .
- Adsorption Studies : The tert-butyl group and the dichlorophenyl moiety contribute to its hydrophobic nature. Researchers have investigated its adsorption behavior towards pollutants in water and air .
- Photodegradation of Pollutants : The nitrophenyl group may enhance its photodegradation efficiency. Studies explore its potential in removing organic pollutants from water .
- Conformational Analysis : Researchers use computational methods to explore the most stable conformations of this compound. Understanding its preferred geometry aids in predicting its reactivity and interactions .
- Binding Studies : Molecular docking simulations assess its binding affinity with biological targets, providing insights into potential drug-receptor interactions .
- Pesticide Development : The compound’s structural features make it interesting for designing novel pesticides. Researchers investigate its insecticidal or herbicidal properties .
- Enzyme Inhibition : The molecule’s functional groups may interact with enzymes. Researchers explore its inhibitory effects on specific enzymes, such as proteases or kinases .
Medicinal Chemistry and Drug Development
Materials Science and Catalysis
Environmental Chemistry
Computational Chemistry and Molecular Modeling
Agrochemical Research
Bioorganic Chemistry
Safety and Hazards
properties
IUPAC Name |
(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3/c1-20(2,3)18-16(10-12-4-5-13(21)11-17(12)22)19(26)24(23-18)14-6-8-15(9-7-14)25(27)28/h4-11H,1-3H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNMCFQRUVBVFC-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one |
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